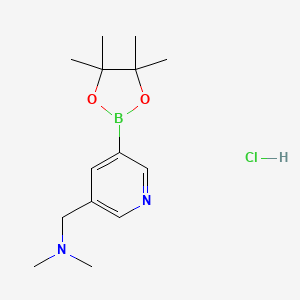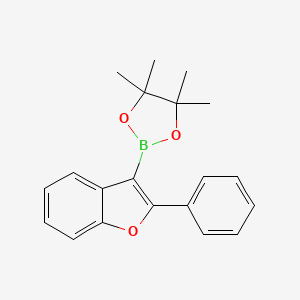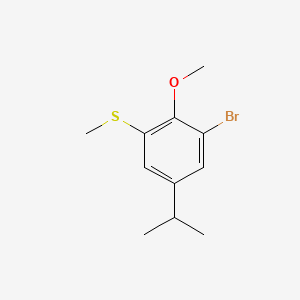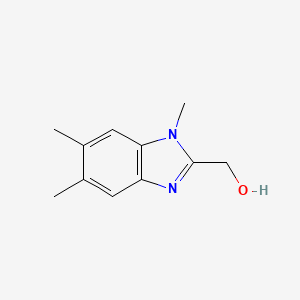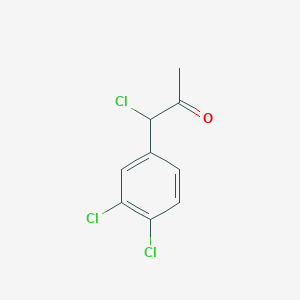
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O. It is a chlorinated derivative of acetophenone, characterized by the presence of chlorine atoms on both the phenyl ring and the propanone chain.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one typically involves the chlorination of 1-(3,4-dichlorophenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one can be compared with other chlorinated acetophenone derivatives, such as:
- 1-(2,4-Dichlorophenyl)propan-1-one
- 1-(3,4-Dichlorophenyl)propan-1-one
- 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one
These compounds share similar structural features but differ in the position and number of chlorine atoms, which can influence their chemical reactivity and applications.
Propriétés
Formule moléculaire |
C9H7Cl3O |
|---|---|
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1-chloro-1-(3,4-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3 |
Clé InChI |
MNWKVWZFRNVJGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)
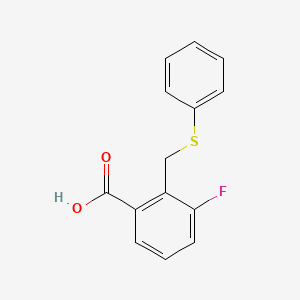
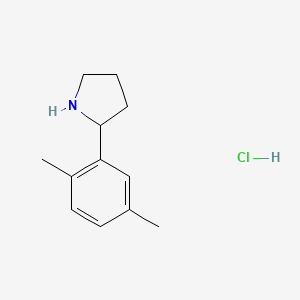
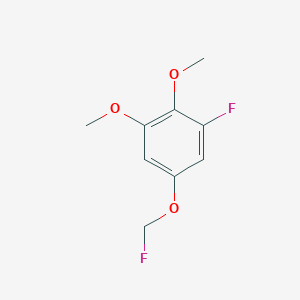

![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)


